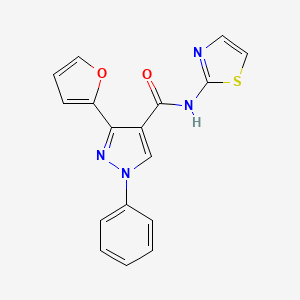
2-chloro-4-methyl-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-(2-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act as a modulator of GPCRs by binding to the receptor and altering its conformation. This, in turn, affects the downstream signaling pathways and leads to various physiological effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of the dopamine transporter and increase the release of dopamine in the striatum. It has also been reported to have anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to have antinociceptive effects in various pain models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4-methyl-N-(2-phenylethyl)benzamide is its high affinity for GPCRs, which makes it a useful tool compound for studying the pharmacology of these receptors. However, one of the limitations of this compound is its limited selectivity for certain receptors, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the use of 2-chloro-4-methyl-N-(2-phenylethyl)benzamide in scientific research. One possible direction is to study its effects on other GPCRs and their downstream signaling pathways. Another direction is to investigate its potential therapeutic applications in various disease models, such as Parkinson's disease and depression. Additionally, the development of more selective analogs of this compound could lead to new insights into the pharmacology of GPCRs.
In conclusion, this compound is a useful tool compound for studying the pharmacology of GPCRs. Its high affinity for these receptors and its various biochemical and physiological effects make it a valuable compound for scientific research. However, its limitations in terms of selectivity should be taken into consideration when designing experiments. Further research on this compound and its analogs could lead to new insights into the pharmacology of GPCRs and their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-(2-phenylethyl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with N-(2-phenylethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent like dichloromethane or tetrahydrofuran. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-(2-phenylethyl)benzamide is used in scientific research for various purposes. It is commonly used as a ligand for studying the pharmacology of G protein-coupled receptors (GPCRs). It has been reported to bind to the dopamine D2 receptor and the sigma-1 receptor with high affinity. It is also used as a tool compound for studying the structure-activity relationships of benzamides.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-7-8-14(15(17)11-12)16(19)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYHZHYXQJIMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)






![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)

![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)
